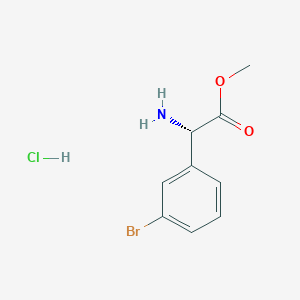
2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, referred to as 2-chloro-DMI for short, is an organic compound that belongs to the class of heterocyclic compounds. It is a chlorinated derivative of the compound 1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one (DMI). 2-chloro-DMI is a white solid that is insoluble in water and has a molecular weight of 211.63 g/mol.
科学的研究の応用
2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been studied extensively in the scientific research field. It has been used as a model compound to study the effects of halogenation on the properties of heterocyclic compounds. It has also been used to study the effects of chlorination on the reactivity of heterocyclic compounds and to investigate the mechanism of halogenation of heterocyclic compounds.
作用機序
The mechanism of action of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is not well understood. However, it is believed that the chlorination of the compound affects the reactivity of the heterocyclic ring, resulting in increased reactivity and stability of the compound.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has no significant biochemical or physiological effects. This is likely due to the fact that the compound is relatively unreactive and does not interact with biological molecules.
実験室実験の利点と制限
2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several advantages for use in lab experiments. It is relatively unreactive and stable, making it ideal for use as a model compound. Additionally, it is insoluble in water, which makes it easier to handle and store. The main limitation of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is that it is not very reactive and does not interact with biological molecules, making it unsuitable for studies involving biological systems.
将来の方向性
Future research on 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one could focus on further investigating the effects of chlorination on the reactivity and stability of heterocyclic compounds. Additionally, research could be conducted to explore the potential applications of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one in drug development. Other possible research topics include studying the effects of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one on the structure and reactivity of other organic compounds, as well as investigating the potential use of 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one in other fields such as materials science and nanotechnology.
合成法
2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be synthesized through a two-step process. The first step involves the reaction of the compound 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one with thionyl chloride to form the intermediate product 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one-thionyl chloride. This intermediate product can then be hydrolyzed with water to yield 2-chloro-2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves the reaction of 2,3-dimethylindole with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol, which is then oxidized to the final product using an oxidizing agent.", "Starting Materials": [ "2,3-dimethylindole", "chloroacetyl chloride", "base", "oxidizing agent" ], "Reaction": [ "Step 1: 2,3-dimethylindole is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol.", "Step 2: The intermediate is then oxidized to the final product using an oxidizing agent, such as sodium hypochlorite or potassium permanganate.", "Step 3: The product is purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS番号 |
2241142-10-7 |
製品名 |
2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
分子式 |
C12H14ClNO |
分子量 |
223.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




